molecular formula C8H11ClN2 B14227115 3-Chloro-N-(propan-2-yl)pyridin-4-amine CAS No. 823189-19-1

3-Chloro-N-(propan-2-yl)pyridin-4-amine

Cat. No.: B14227115
CAS No.: 823189-19-1
M. Wt: 170.64 g/mol
InChI Key: BANUPQOFNSVOSS-UHFFFAOYSA-N
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Description

3-Chloro-N-(propan-2-yl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a chlorine atom at the third position and an isopropylamine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(propan-2-yl)pyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine.

    Alkylation: The 4-chloropyridine undergoes alkylation with isopropylamine under basic conditions to form the desired product.

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(propan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-N-(propan-2-yl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(propan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine
  • 5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine

Uniqueness

3-Chloro-N-(propan-2-yl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its isopropylamine group provides steric and electronic effects that differentiate it from other similar compounds.

Properties

CAS No.

823189-19-1

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-chloro-N-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C8H11ClN2/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3,(H,10,11)

InChI Key

BANUPQOFNSVOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1)Cl

Origin of Product

United States

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